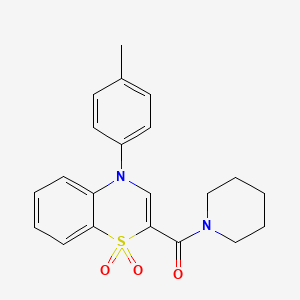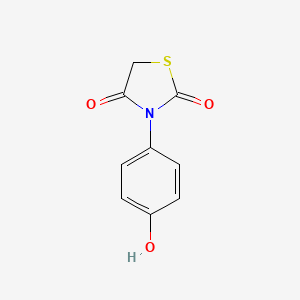![molecular formula C13H11ClF3N3OS B2601947 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile CAS No. 339106-44-4](/img/structure/B2601947.png)
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is a complex organic molecule. It has applications in various fields, particularly in medicinal chemistry, due to its diverse reactivity and functional group composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile typically involves the following steps:
Synthesis of the Intermediate: : This usually involves creating the 3-chloro-5-(trifluoromethyl)-2-pyridine thiol. This intermediate is often synthesized from the corresponding pyridine derivative through chlorination and subsequent substitution reactions.
Formation of the Thioester: : The intermediate 3-chloro-5-(trifluoromethyl)-2-pyridine thiol is then converted into the corresponding thioester by reacting it with acetyl chloride under mild conditions.
Coupling Reaction: : The thioester is then coupled with 3-(dimethylamino)acrylonitrile through a base-catalyzed reaction, forming the final compound.
Industrial Production Methods
Industrial-scale production of this compound would follow similar steps, optimized for yield and efficiency. Typically, large reactors and controlled environments are used to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, often with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can undergo substitution reactions due to the presence of the pyridine and acrylonitrile groups.
Common Reagents and Conditions
Oxidation: : Performed in aqueous or organic solvents with appropriate oxidizing agents.
Reduction: : Conducted in dry ether or similar solvents to prevent moisture interference.
Substitution: : Typically carried out in polar solvents like DMSO or DMF, under controlled temperatures to ensure selective reactions.
Major Products Formed
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Leads to amines or alcohols.
Substitution: : Produces a variety of substituted acrylonitrile and pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic cycles.
Material Science: : Employed in the synthesis of functional polymers.
Biology
Biological Probes: : Utilized in studying biochemical pathways due to its reactive groups.
Drug Design: : Acts as a core structure in the development of new pharmacologically active compounds.
Medicine
Antimicrobial Agents: : Research into its derivatives as potential antimicrobial agents.
Cancer Research: : Evaluated for its effects on cancer cell lines due to its unique chemical structure.
Industry
Chemical Sensors: : Incorporated in the design of sensors for detecting environmental pollutants.
Agriculture: : Potential use in the development of new agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets in cells, such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity to these targets, potentially disrupting normal cellular functions. The exact pathways can vary depending on its specific applications, but often involve inhibition or modification of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine
2-Acetyl-3-(dimethylamino)acrylonitrile
2-Pyridinethiol
Uniqueness
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile is unique due to the combination of its functional groups. The trifluoromethyl group adds significant electron-withdrawing power, enhancing reactivity. The presence of both pyridine and acrylonitrile moieties allows for diverse chemical interactions and applications, making it a versatile compound in research and industrial applications.
By exploring these multifaceted aspects, we gain a deeper appreciation for this complex and intriguing compound.
Properties
IUPAC Name |
(2E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20(2)6-8(4-18)11(21)7-22-12-10(14)3-9(5-19-12)13(15,16)17/h3,5-6H,7H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIURWWJPRSTLBW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
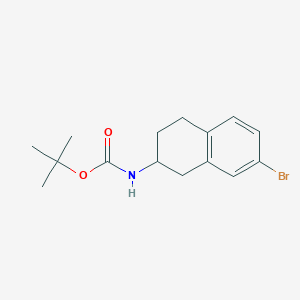
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)
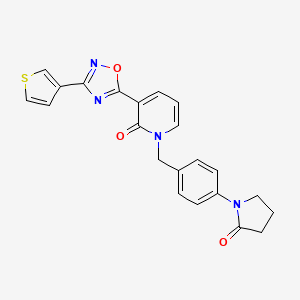
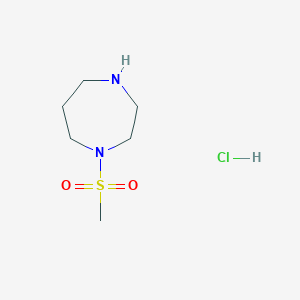
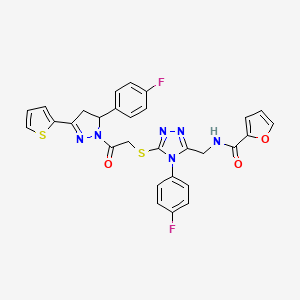
![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)
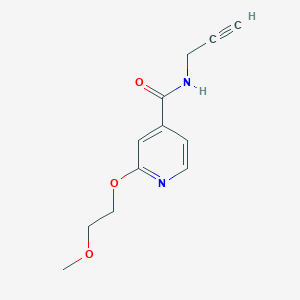
![4-(benzylthio)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butanamide](/img/structure/B2601879.png)
![4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2601880.png)
![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)
![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)
